molecular formula C16H15NO3S B14483554 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid CAS No. 66146-56-3

7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid

Cat. No.: B14483554
CAS No.: 66146-56-3
M. Wt: 301.4 g/mol
InChI Key: QXTZRBBVCGYBDE-UHFFFAOYSA-N
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Description

7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid is a derivative of phenothiazine, a heterocyclic compound containing nitrogen and sulfur. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenothiazine derivatives typically involves the modification of the existing phenothiazine structure. For 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid, specific synthetic routes may involve the reaction of substituted 7-ethyl-10H-phenothiazines with hydrogen peroxide in glacial acetic acid .

Industrial Production Methods: Industrial production methods for phenothiazine derivatives often involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide groups to sulfone or sulfoxide.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Introduction of new substituents at the nitrogen or benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in glacial acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using halogenating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while substitution reactions can introduce various functional groups onto the phenothiazine ring.

Scientific Research Applications

7-Hydroxy-alpha,10-dimethyl-10H-phenothiazine-2-acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

66146-56-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(7-hydroxy-10-methylphenothiazin-2-yl)propanoic acid

InChI

InChI=1S/C16H15NO3S/c1-9(16(19)20)10-3-6-14-13(7-10)17(2)12-5-4-11(18)8-15(12)21-14/h3-9,18H,1-2H3,(H,19,20)

InChI Key

QXTZRBBVCGYBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)O)C(=O)O

Origin of Product

United States

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